molecular formula C19H20FN5O B6440929 3-(4-fluorophenyl)-1-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-pyrazole CAS No. 2549017-60-7

3-(4-fluorophenyl)-1-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-pyrazole

Cat. No. B6440929
CAS RN: 2549017-60-7
M. Wt: 353.4 g/mol
InChI Key: OYFUANUUJLKBEZ-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-1-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-pyrazole” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

Pyrazole derivatives can be synthesized using various methods. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopic analysis .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles have shown superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate . These compounds also showed significant inhibition effects against Plasmodium berghei .

Antimicrobial Properties

Several pyrazole-derived hydrazones have been synthesized and found to be potent growth inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii . This suggests that the compound could potentially have similar antimicrobial properties.

Anti-Breast Cancer Potential

A molecular docking study showed that the binding affinity of a synthesized fluorinated pyrazole compound to the human estrogen alpha receptor (ERα) was close to 4-OHT, a native ligand . This suggests that the compound could potentially have anti-breast cancer properties.

Role in Organic Synthesis

Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group . Pyrazole serves as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .

Eco-Friendly Methodologies

The synthesis of pyrazoles, including the compound , has seen recent advances in eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, and ultrasound and microwave-assisted reactions .

Antitumor and Cytotoxicity Activity

Pyrazoles and their derivatives play an important role in some biological activities in medicine. In particular, they are used for their antitumor and cytotoxicity activity .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their specific structure and the biological target. For instance, some pyrazole derivatives have shown excellent FLT3 and CDK inhibition and antiproliferative activities .

Safety and Hazards

While specific safety and hazard data for the compound “3-(4-fluorophenyl)-1-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-pyrazole” was not found in the retrieved papers, it’s important to handle all organic compounds with care, using appropriate personal protective equipment .

Future Directions

Pyrazole derivatives, due to their diverse pharmacological effects, continue to attract the attention of researchers worldwide . Future research may focus on the synthesis of novel pyrazole derivatives with improved pharmacological activities and lower toxicity.

properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O/c1-13-8-21-25(9-13)12-14-10-24(11-14)19(26)18-7-17(22-23(18)2)15-3-5-16(20)6-4-15/h3-9,14H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFUANUUJLKBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-1-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-pyrazole

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